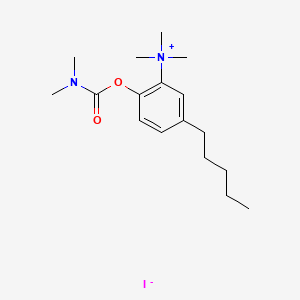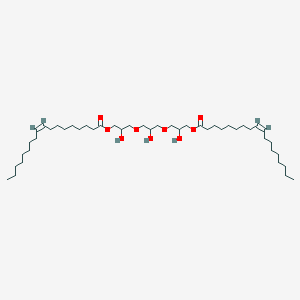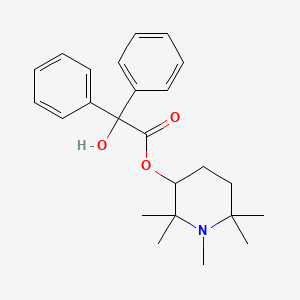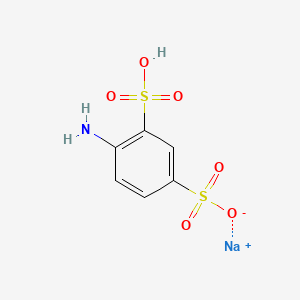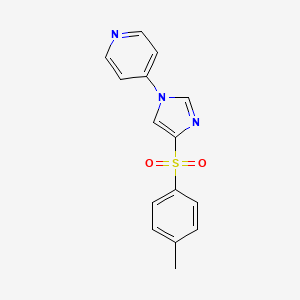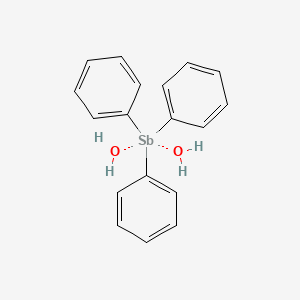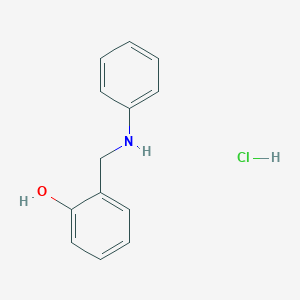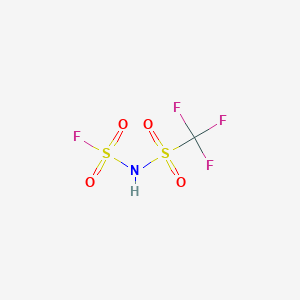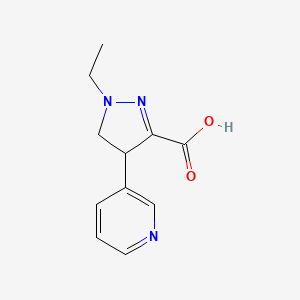![molecular formula C34H28Cl2N2O2 B13773156 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- CAS No. 67939-47-3](/img/structure/B13773156.png)
9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- is a complex organic compound derived from anthraquinone It is characterized by the presence of two chlorine atoms and two tetrahydro-2-naphthalenylamino groups attached to the anthracenedione core
Métodos De Preparación
The synthesis of 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- typically involves multiple steps:
Starting Material: The synthesis begins with anthracene, which is oxidized to form anthraquinone.
Chlorination: Anthraquinone is then chlorinated to introduce chlorine atoms at the 2 and 3 positions.
Amination: The chlorinated anthraquinone undergoes a reaction with tetrahydro-2-naphthalenylamine to form the final product.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its derivatives may inhibit topoisomerase enzymes, leading to anticancer activity by preventing DNA replication.
Comparación Con Compuestos Similares
Similar compounds include other anthraquinone derivatives such as:
Mitoxantrone: An anticancer drug with a similar anthraquinone core.
Ametantrone: Another anticancer agent with structural similarities.
Doxorubicin: A widely used chemotherapy drug with an anthraquinone structure.
Compared to these compounds, 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- is unique due to its specific substitutions, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
67939-47-3 |
|---|---|
Fórmula molecular |
C34H28Cl2N2O2 |
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
6,7-dichloro-1,4-bis(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H28Cl2N2O2/c35-27-17-25-26(18-28(27)36)34(40)32-30(38-24-12-10-20-6-2-4-8-22(20)16-24)14-13-29(31(32)33(25)39)37-23-11-9-19-5-1-3-7-21(19)15-23/h9-18,37-38H,1-8H2 |
Clave InChI |
VOSPUXNTNRRTKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)NC3=C4C(=C(C=C3)NC5=CC6=C(CCCC6)C=C5)C(=O)C7=CC(=C(C=C7C4=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


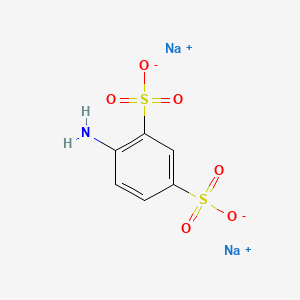


![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
